molecular formula C9H16FNO2 B12817812 tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Cat. No.: B12817812
M. Wt: 189.23 g/mol
InChI Key: JMORIDAQGDQESW-RQJHMYQMSA-N
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Description

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated amino acid derivative. This compound is notable for its unique structural features, which include a tert-butyl group and a fluorine atom attached to a pyrrolidine ring. These structural elements confer distinct chemical and physical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another method involves the Mitsunobu reaction with perfluoro-tert-butanol, which incorporates the perfluoro-tert-butyl group .

Chemical Reactions Analysis

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide and perfluoro-tert-butanol . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with molecular targets through its fluorine atom and tert-butyl group. These interactions can affect the conformation and stability of peptides and proteins, influencing their biological activity . The compound’s hydrophobicity and electronegativity play crucial roles in its mechanism of action.

Comparison with Similar Compounds

tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate can be compared with other fluorinated amino acids, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

JMORIDAQGDQESW-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)F

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)F

Origin of Product

United States

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